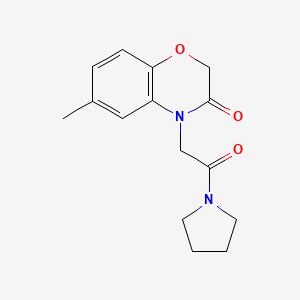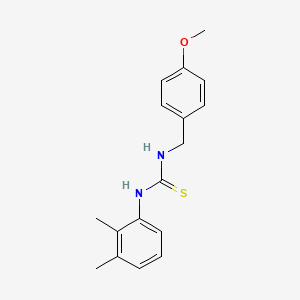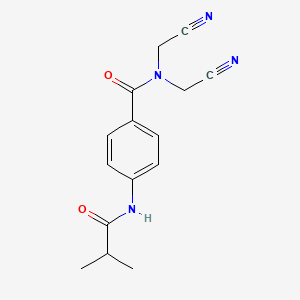![molecular formula C16H16N2OS B5774197 N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA is a thioamide derivative that has been synthesized using various methods and has shown promising results in various fields of research.
作用机制
The mechanism of action of MPTA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
MPTA has been shown to exhibit various biochemical and physiological effects. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain proteins involved in cancer cell growth and survival. MPTA has also been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines.
实验室实验的优点和局限性
One advantage of using MPTA in lab experiments is its relatively low cost compared to other compounds with similar properties. MPTA is also readily available and can be synthesized using various methods. However, one limitation of using MPTA in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several possible future directions for research on MPTA. One area of interest is the development of novel analogs of MPTA that exhibit improved efficacy and bioavailability. Another area of interest is the investigation of the potential use of MPTA in combination with other drugs or therapies for the treatment of cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of MPTA and its potential applications in other fields of research.
合成方法
MPTA can be synthesized using various methods, including the reaction of 2-methylaniline with carbon disulfide and subsequent reaction with 2-chloro-N-phenylacetamide. Another method involves the reaction of 2-methylaniline with carbon disulfide followed by reaction with N-phenylacetyl chloride. The synthesis of MPTA can also be achieved using other methods such as the reaction of 2-methylaniline with thiophosgene and subsequent reaction with N-phenylacetyl chloride.
科学研究应用
MPTA has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MPTA exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPTA has also been studied for its potential use as an anti-inflammatory agent, with studies showing that it exhibits anti-inflammatory effects in vitro.
属性
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-5-6-10-14(12)17-16(20)18-15(19)11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMAWHHZFGWCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)




![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine](/img/structure/B5774171.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)

![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)